molecular formula C20H23BrN2O4 B12768055 (-)-2-(p-Bromo-alpha-(2-(dimethylamino)ethyl)benzyl)pyridine maleate CAS No. 102282-22-4

(-)-2-(p-Bromo-alpha-(2-(dimethylamino)ethyl)benzyl)pyridine maleate

Cat. No.: B12768055
CAS No.: 102282-22-4
M. Wt: 435.3 g/mol
InChI Key: SRGKFVAASLQVBO-HFNHQGOYSA-N
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Description

“(-)-2-(p-Bromo-alpha-(2-(dimethylamino)ethyl)benzyl)pyridine maleate” is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom, a dimethylamino group, and a benzyl group attached to a pyridine ring. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(-)-2-(p-Bromo-alpha-(2-(dimethylamino)ethyl)benzyl)pyridine maleate” typically involves multiple steps, including:

    Bromination: Introduction of the bromine atom to the benzyl group.

    Alkylation: Attachment of the dimethylaminoethyl group to the benzyl group.

    Pyridine Ring Formation: Construction of the pyridine ring structure.

    Maleate Formation: Formation of the maleate salt by reacting the compound with maleic acid.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to achieve high yields and purity. This could include controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may produce various substituted pyridine derivatives.

Scientific Research Applications

“(-)-2-(p-Bromo-alpha-(2-(dimethylamino)ethyl)benzyl)pyridine maleate” has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of “(-)-2-(p-Bromo-alpha-(2-(dimethylamino)ethyl)benzyl)pyridine maleate” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(p-Bromo-alpha-(2-(dimethylamino)ethyl)benzyl)pyridine
  • 2-(p-Bromo-alpha-(2-(dimethylamino)ethyl)benzyl)pyridine hydrochloride

Uniqueness

“(-)-2-(p-Bromo-alpha-(2-(dimethylamino)ethyl)benzyl)pyridine maleate” is unique due to its specific combination of functional groups and its maleate salt form. This uniqueness may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

102282-22-4

Molecular Formula

C20H23BrN2O4

Molecular Weight

435.3 g/mol

IUPAC Name

(3R)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;(Z)-but-2-enedioic acid

InChI

InChI=1S/C16H19BrN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m1./s1

InChI Key

SRGKFVAASLQVBO-HFNHQGOYSA-N

Isomeric SMILES

CN(C)CC[C@H](C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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